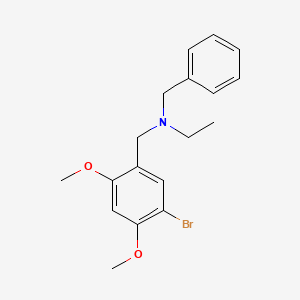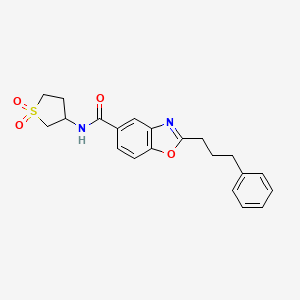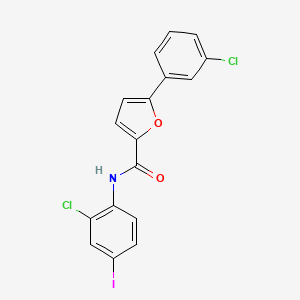
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential in the treatment of transplant rejection and certain types of cancers.
Mechanism of Action
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors involved in immune responses. By blocking JAK activity, 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have a selective and potent inhibitory effect on JAK enzymes, with a preference for JAK3 over other JAK isoforms. This selective inhibition is thought to contribute to its favorable safety profile compared to other JAK inhibitors. 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to have a long half-life, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized and widely available compound, with established protocols for its synthesis and analysis. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacological and toxicological properties.
One limitation of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is its specificity for JAK3, which may limit its utility in certain experimental settings where inhibition of other JAK isoforms is required. Additionally, its potency and selectivity may make it difficult to achieve optimal dosing and minimize off-target effects.
Future Directions
For the development and application of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide include its potential in the treatment of other diseases and the development of more selective and potent JAK inhibitors.
Synthesis Methods
The synthesis of 2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 4-fluorobenzyl bromide, followed by the reaction with cyclopropylamine and N-methyl-1,3-propanediamine. The resulting product is then treated with thionyl chloride to yield the final compound.
Scientific Research Applications
2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, it has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
2-(cyclopropylamino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-9-13(21-15(18-9)19-12-6-7-12)14(20)17-8-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIOMFKCGEUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6067597.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6067605.png)
![1-cyclopentyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6067613.png)
![1-[1-({1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6067620.png)
![4-{1-[(2,5-dichlorophenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6067621.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6067637.png)
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)



![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)